molecular formula C16H28N4O5 B14189609 L-Alanyl-L-prolylglycyl-L-leucine CAS No. 915717-14-5

L-Alanyl-L-prolylglycyl-L-leucine

Cat. No.: B14189609
CAS No.: 915717-14-5
M. Wt: 356.42 g/mol
InChI Key: WKDOXQCVGQTCGW-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-prolylglycyl-L-leucine is a synthetic peptide composed of four amino acids: alanine, proline, glycine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on the required scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents for mutagenesis or chemical modification, such as N-methylmorpholine (NMM) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-prolylglycyl-L-leucine has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in clinical nutrition and medicine.

    Glycyl-L-glutamine: Used in similar contexts as L-Alanyl-L-glutamine.

    L-Alanyl-L-leucylglycyl-L-prolylglycine: A related peptide with different amino acid composition.

Uniqueness

L-Alanyl-L-prolylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its combination of alanine, proline, glycine, and leucine makes it suitable for various applications, distinguishing it from other peptides with different sequences.

Properties

CAS No.

915717-14-5

Molecular Formula

C16H28N4O5

Molecular Weight

356.42 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-13(21)8-18-14(22)12-5-4-6-20(12)15(23)10(3)17/h9-12H,4-8,17H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1

InChI Key

WKDOXQCVGQTCGW-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.